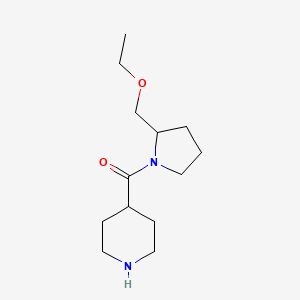
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
説明
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a pyrrolidine ring and a piperidine ring. These structures are common in many biologically active compounds and can interact with various biological targets. For example, piperidine derivatives are known to interact with a wide range of receptors and enzymes .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including inflammatory responses, neurotransmission, and cellular growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The presence of the ethoxymethyl and methanone groups in this compound might influence its solubility and stability, affecting its absorption and distribution .
生物活性
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound characterized by its unique structural features, including a pyrrolidine and a piperidine moiety linked by a carbonyl group. This compound is part of a broader class of molecules that exhibit potential therapeutic applications due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant case studies.
Structural Analysis
The compound's structure can be detailed as follows:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.
- Ethoxymethyl Group : This functional group may influence the compound's solubility and reactivity.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with several biological targets:
Interaction with Enzymes
Compounds similar to this compound have been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug efficacy and toxicity .
Cellular Effects
The compound has demonstrated the ability to modulate cell signaling pathways, influencing processes such as gene expression and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, impacting downstream signaling cascades involved in cell growth and apoptosis .
Predictive Models and Computational Studies
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity spectrum based on structural features. These models suggest promising therapeutic avenues for further exploration .
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions involving amines and ketones. Key synthetic routes typically include:
- Formation of the pyrrolidine ring via nucleophilic substitution.
- Introduction of the piperidine moiety through coupling reactions.
- Alkylation to attach the ethoxymethyl group using ethyl bromide or iodide in the presence of a base .
特性
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-4-3-9-15(12)13(16)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFUCMTZLULLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















